6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine
Overview
Description
6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is a chemical compound with the molecular formula C17H20N4O2 . It is used for pharmaceutical testing . This compound has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The molecular weight of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is 312.37 g/mol. More detailed physical and chemical properties are not available in the retrieved results.Scientific Research Applications
1. Histamine H4 Receptor Ligand
A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds show potential as anti-inflammatory agents and have antinociceptive activity in pain models, which supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. PKCtheta Inhibitors
Compounds with a 4-methylindolyl-5-amino group at C-4 and a phenyl group at C-5 of the pyridine core, including analogs with 4-methylpiperazin-1-yl groups, have been identified as inhibitors of PKCtheta. These compounds have shown significant potential in inhibiting PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).
3. Anticancer Activities
Certain Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine have been synthesized to enhance their biological activity and tested for their anticancer activities against prostate cancer cell lines. These compounds exhibited moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).
4. Nootropic Agents
1,4-Disubstituted 2-oxopyrrolidines and related compounds, transformed from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, have been tested for nootropic activity. These compounds, including those with 4-methylpiperazin-1-yl groups, offer potential insights into the development of new nootropic agents (Valenta et al., 1994).
Safety And Hazards
properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20-8-10-21(11-9-20)17(22)13-2-5-15(6-3-13)23-16-7-4-14(18)12-19-16/h2-7,12H,8-11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPQTNFOCMRLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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